molecular formula C10H11N5OS B254332 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254332
M. Wt: 249.29 g/mol
InChI Key: RFGYGUNKCIHTCD-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained significant attention in scientific research. This compound is a triazine derivative that has been synthesized through a variety of methods. The compound has been found to have potential applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

The exact mechanism of action of 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
Studies have reported that 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can induce apoptosis in cancer cells, inhibit the growth of certain bacteria and viruses, and reduce inflammation. The compound has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments include its ease of synthesis, stability, and low toxicity. However, the compound has limitations in terms of its solubility and bioavailability.

Future Directions

There are several future directions for research on 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its potential applications in material science, such as in the synthesis of new metal complexes and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
In conclusion, 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied. Although the compound has advantages in terms of its ease of synthesis and low toxicity, further research is needed to fully understand its potential as a drug candidate and its applications in material science.

Synthesis Methods

The synthesis of 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported in various studies. One of the most common methods involves the reaction of 5-methyl-2-thiophenecarbaldehyde with hydrazine hydrate and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

The compound has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been reported to possess antimicrobial, antitumor, and antiviral properties. The compound has also been found to have potential applications in material science, such as in the synthesis of nanoparticles and metal complexes.

properties

Product Name

5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

6-methyl-5-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H11N5OS/c1-6-3-4-8(17-6)5-11-14-9-7(2)13-15-10(16)12-9/h3-5H,1-2H3,(H2,12,14,15,16)/b11-5+

InChI Key

RFGYGUNKCIHTCD-VZUCSPMQSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC2=NC(=O)NN=C2C

SMILES

CC1=CC=C(S1)C=NNC2=NC(=O)NN=C2C

Canonical SMILES

CC1=CC=C(S1)C=NNC2=NC(=O)NN=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.